1-(3-chlorophenyl)-4-(2,6-difluorobenzyl)piperazine
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Overview
Description
1-(3-chlorophenyl)-4-(2,6-difluorobenzyl)piperazine is a pharmaceutical intermediate of significant interest. This compound belongs to a class of chemicals known as piperazines, which are characterized by their unique pharmacological properties and are used in various medical applications.
Synthesis Analysis
The synthesis of related piperazine compounds typically involves several steps, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. In a study by Quan (2006), 1-(2,3-dichlorophenyl)piperazine was synthesized from 2,6-dichloro-nitrobenzene and piperazine, with a total yield of 48.2% (Quan, 2006). This process may be similar for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed using techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (1H-NMR). For example, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed using these methods in the studies by Quan (2006) and Li Ning-wei (2005) (Li Ning-wei, 2005).
properties
IUPAC Name |
1-(3-chlorophenyl)-4-[(2,6-difluorophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF2N2/c18-13-3-1-4-14(11-13)22-9-7-21(8-10-22)12-15-16(19)5-2-6-17(15)20/h1-6,11H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRIYVUUUOBUOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2F)F)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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